3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

Description

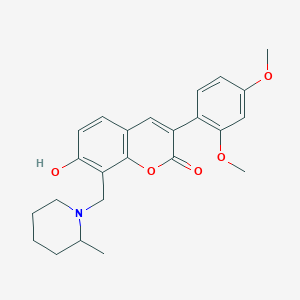

The compound 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative with a complex substitution pattern. Its core structure includes a 2H-chromen-2-one scaffold substituted at the 3-position with a 2,4-dimethoxyphenyl group, a hydroxyl group at C7, and a 2-methylpiperidin-1-ylmethyl moiety at C6.

Key structural features:

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-15-6-4-5-11-25(15)14-20-21(26)10-7-16-12-19(24(27)30-23(16)20)18-9-8-17(28-2)13-22(18)29-3/h7-10,12-13,15,26H,4-6,11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKIQBADWIOIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, a chromone derivative, has garnered interest in medicinal chemistry due to its potential therapeutic properties. This compound features a complex structure that includes a chromone core, hydroxyl groups, and a piperidine moiety, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C24H27NO5, with a molecular weight of approximately 409.482 g/mol. The structure includes:

- Chromone Core : A bicyclic structure that is pivotal for its biological activity.

- Methoxy Groups : These enhance solubility and biological interaction.

- Piperidine Moiety : This group may facilitate binding to biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by acting as an ATR kinase inhibitor . This mechanism disrupts the DNA damage response pathway, leading to:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.

- Apoptosis : Enhanced cell death in various cancer cell lines has been observed.

A study demonstrated that the compound effectively binds to ATR kinase, resulting in notable biochemical changes within cells. The structure-activity relationship (SAR) studies suggest that modifications to the compound can influence its potency against cancer cells.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Chromones are known for their ability to scavenge free radicals, thereby reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies indicate that this chromone derivative possesses substantial antimicrobial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The presence of methoxy groups likely contributes to its enhanced antimicrobial efficacy.

Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| ATR Kinase Inhibition | Significant inhibition of ATR kinase leading to apoptosis in cancer cells | |

| Antioxidant Potential | Effective scavenging of free radicals; potential for neuroprotection | |

| Antimicrobial Efficacy | Notable activity against E. coli and P. aeruginosa |

Case Studies

- Cancer Cell Lines : In vitro studies on HeLa and MCF-7 cell lines showed IC50 values indicating effective cytotoxicity at low concentrations (20 µg/mL for HeLa).

- Oxidative Stress Models : The compound was tested in models simulating oxidative stress, demonstrating significant protective effects against cellular damage.

- Antimicrobial Testing : Disc diffusion assays confirmed the effectiveness of the compound against multiple bacterial strains, showcasing its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromen-2-one Core

3-(2,4-Dimethoxyphenyl)-7-Hydroxy-8-[(4-Methylpiperidin-1-yl)methyl]-2H-chromen-2-one ()

- Structural Difference : The 2-methylpiperidinyl group in the target compound is replaced with a 4-methylpiperidinyl moiety.

- Impact: Lipophilicity: The 4-methylpiperidinyl analog has a calculated LogD (pH 7.4) of 2.50, suggesting moderate lipophilicity . The 2-methylpiperidinyl variant may exhibit slightly altered membrane permeability due to steric differences.

7-Hydroxy-2-Methyl-8-[(2-Methylpiperidin-1-yl)methyl]-3-Phenyl-4H-chromen-4-one ()

- Structural Difference : The 3-position substituent is phenyl instead of 2,4-dimethoxyphenyl, and the core is a 4H-chromen-4-one.

- Bioactivity: Phenyl-substituted derivatives often show reduced anticancer activity compared to methoxy-substituted analogs in docking studies .

Piperidine/Piperazine Side-Chain Modifications

7-Hydroxy-8-[(4-Methylpiperazin-1-yl)methyl]-3-Pyridin-2-yl-chromen-2-one ()

- Structural Difference : Replaces 2-methylpiperidinyl with a 4-methylpiperazinyl group and substitutes the 3-position with pyridinyl.

- Impact :

3-(1,3-Benzothiazol-2-yl)-7-Hydroxy-8-[(2-Methylpiperidin-1-yl)methyl]-2H-chromen-2-one ()

- Structural Difference : The 3-position substituent is a benzothiazole ring instead of 2,4-dimethoxyphenyl.

- Impact: Binding Affinity: Benzothiazole-substituted derivatives show enhanced binding to G-quadruplex DNA structures, as demonstrated in computational studies .

Thiazole and Bromophenyl Substituents ()**

Compounds such as 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one (Entry 5 in ) feature a thiazole ring and bromophenyl group at C3.

- Anticancer Activity: Thiazole-containing analogs show higher cytotoxicity (IC50 < 10 μM in some cancer cell lines) compared to dimethoxyphenyl derivatives .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

*Estimated based on structural similarity.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

Methodological Answer:

The synthesis involves multi-step organic reactions, starting with the chromen-2-one core formation via acid-catalyzed condensation of a substituted phenol (e.g., 7-hydroxycoumarin derivatives) with a suitable aldehyde/ketone. The 2-methylpiperidin-1-ylmethyl group is introduced via a Mannich reaction , using formaldehyde and 2-methylpiperidine under reflux in ethanol . Key steps:

- Chromenone core synthesis : Use acetic acid and phosphorus oxychloride (POCl₃) for cyclization .

- Mannich reaction : Optimize molar ratios (e.g., 1:1.2:1.2 for coumarin:formaldehyde:amine) and reaction time (4–6 hours at 60–80°C) .

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Monitor purity via HPLC (C18 column, methanol/water gradient) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to determine the 3D structure and confirm substituent orientations (e.g., piperidinylmethyl group geometry). Key considerations:

- Crystallization : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1).

- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K. Refinement parameters (R-factor < 0.05) ensure accuracy .

- Ambiguity resolution : Compare experimental bond lengths/angles with DFT-optimized structures to validate stereochemistry .

Basic: What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm for chromenone), methoxy groups (δ ~3.8 ppm), and piperidinylmethyl protons (δ 2.5–3.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- IR spectroscopy : Confirm hydroxyl (3400–3600 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and ether (1250 cm⁻¹) groups .

- UV-Vis : Monitor π→π* transitions (λmax ~300–350 nm) to assess conjugation .

Advanced: How can structure-activity relationships (SAR) be analyzed for this compound’s potential anticancer activity?

Methodological Answer:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with analogs lacking the 2-methylpiperidinyl group to evaluate substituent impact .

- Computational modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like topoisomerase II or EGFR. Validate with MD simulations (AMBER/CHARMM) .

- Data normalization : Account for variations in cell culture conditions (e.g., serum concentration, passage number) to resolve contradictions between studies .

Basic: How to develop a validated HPLC method for quantifying this compound in biological matrices?

Methodological Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Methanol:buffer (65:35 v/v; buffer = 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water, pH 4.6) .

- Detection : UV at 310 nm.

- Validation : Assess linearity (R² > 0.99), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), and recovery (>90% in spiked plasma samples) .

Advanced: What strategies address contradictory data in reported biological activities?

Methodological Answer:

- Control standardization : Use identical cell lines/passage numbers and solvent controls (e.g., DMSO < 0.1% v/v) .

- Purity verification : Characterize batches via NMR and LC-MS to rule out impurities influencing activity .

- Meta-analysis : Compare studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis.

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS for toxicity data (e.g., LD₅₀ in rodents) .

Advanced: How can DFT calculations predict reactive sites for derivatization?

Methodological Answer:

- Electrostatic potential maps : Identify electron-rich regions (e.g., hydroxyl group at C7) prone to electrophilic substitution .

- Fukui indices : Calculate using Gaussian 09 at B3LYP/6-311++G(d,p) level to pinpoint nucleophilic (C8) and electrophilic (C3) sites .

- Validation : Compare predicted reactivity with experimental results (e.g., bromination at C8) .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

- Storage : Protect from light in amber vials at –20°C.

- Solubility : Stable in DMSO (50 mg/mL) or ethanol (10 mg/mL). Avoid aqueous solutions >pH 7 due to hydrolysis risk .

Advanced: How to design a high-throughput screening (HTS) pipeline for its kinase inhibition potential?

Methodological Answer:

- Assay format : Use fluorescence-based ADP-Glo™ kinase assay (Promega) with a 384-well plate.

- Target selection : Prioritize kinases (e.g., CDK2, MAPK) based on structural analogs .

- Data analysis : Apply Z’-factor > 0.5 for robustness and IC₅₀ curve fitting (GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.